

Benchmarking FtsZ-IN-2's antibacterial potency against clinical antibiotics

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Compound of Interest

Compound Name: FtsZ-IN-2

Cat. No.: B12404581

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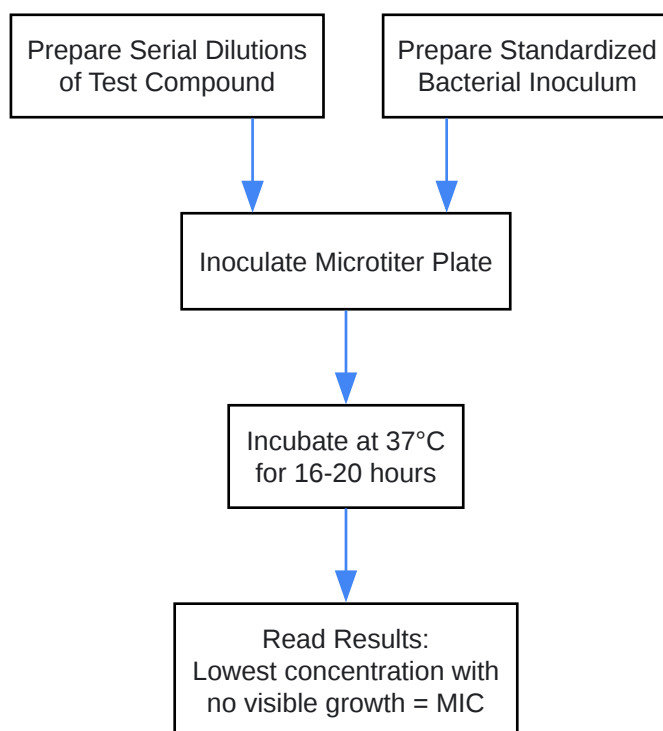
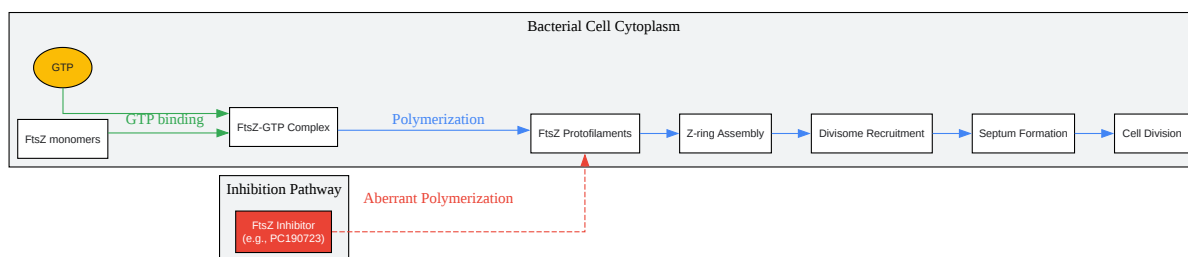
FtsZ-IN-2: A Comparative Analysis of a Novel Antibacterial Agent's Potency

For Researchers, Scientists, and Drug Development Professionals

In the face of rising antimicrobial resistance, the scientific community is in urgent pursuit of novel antibacterial agents with unique mechanisms of action. One such promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial component of the bacterial cell division machinery. This guide provides a comparative analysis of the antibacterial potency of a representative FtsZ inhibitor, PC190723, against established clinical antibiotics. Due to the absence of publicly available data for "**FtsZ-IN-2**," this document utilizes PC190723 as a well-characterized surrogate to illustrate the potential of FtsZ inhibitors.

Mechanism of Action: Disrupting Bacterial Cell Division

FtsZ, a homolog of eukaryotic tubulin, polymerizes at the mid-cell to form the Z-ring, a structure that acts as a scaffold for the assembly of the divisome complex. This complex is responsible for synthesizing the septal cell wall and ultimately leading to the division of one bacterial cell into two daughter cells. FtsZ inhibitors, such as PC190723, disrupt this process by interfering with the normal dynamics of FtsZ polymerization, leading to the inhibition of cell division and eventual bacterial cell death.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com